3-[(3,5-Dimethylphenoxy)methyl]piperidine is a chemical compound with the molecular formula and a molecular weight of 219.33 g/mol. It is characterized by the presence of a piperidine ring substituted with a 3,5-dimethylphenoxy group at the 3-position. This compound is notable for its potential applications in various fields, including medicinal chemistry and biological research. It has been investigated for its interactions with neurotransmitter receptors and its possible therapeutic effects on neurological pathways .
The synthesis of 3-[(3,5-Dimethylphenoxy)methyl]piperidine typically involves the reaction of 3,5-dimethylphenol with piperidine in the presence of bases such as sodium hydride or potassium carbonate, using solvents like dimethylformamide or tetrahydrofuran. This compound can be sourced from chemical suppliers and is utilized in research settings for various applications.
This compound falls under the category of organic compounds, specifically within the class of piperidine derivatives. Its unique structure allows it to participate in diverse chemical reactions and biological interactions, making it a subject of interest in both synthetic organic chemistry and pharmacology.
The synthesis of 3-[(3,5-Dimethylphenoxy)methyl]piperidine generally follows these steps:
The reaction mechanism involves nucleophilic attack by the piperidine nitrogen on the electrophilic carbon atom of the phenoxy group, leading to the formation of 3-[(3,5-Dimethylphenoxy)methyl]piperidine. Optimization of reaction conditions is essential for maximizing yield and purity, often involving purification techniques such as recrystallization or chromatography to isolate the final product.
The compound features a piperidine ring connected to a phenoxy group that has two methyl substituents at the ortho positions.
3-[(3,5-Dimethylphenoxy)methyl]piperidine can undergo several types of chemical reactions:
The mechanism of action for 3-[(3,5-Dimethylphenoxy)methyl]piperidine involves its interaction with specific molecular targets within biological systems. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy group may enhance binding affinity and specificity towards certain targets, influencing various biological pathways. Detailed studies are necessary to elucidate these mechanisms further.
Relevant data regarding melting point, boiling point, and specific heat capacity are not extensively documented but can be determined through experimental methods or retrieved from supplier databases .
3-[(3,5-Dimethylphenoxy)methyl]piperidine has several applications in scientific research:
This compound's unique structural features make it a valuable candidate for further research in medicinal chemistry and related fields.
Piperidine core assembly typically begins with glutaraldehyde or pyridine derivatives, proceeding through cyclization, reduction, or substitution. For 3-substituted piperidines, a pivotal route involves reductive amination of 4-piperidone intermediates with 3,5-dimethylphenol-activated alkyl halides. Alternatively, pyridine hydrogenation offers atom economy: 4-(hydroxymethyl)pyridine undergoes catalytic hydrogenation (Pd/C, H₂, 50–100 bar) to N-protected piperidinemethanol, followed by O-alkylation with 3,5-dimethylbromobenzene under phase-transfer conditions (K₂CO₃, tetrabutylammonium bromide, 80°C) [8]. A patent (CN112661694B) demonstrates acetal protection for analogous piperidine aldehydes, where 4-(dimethoxymethyl)pyridine is hydrogenated to 4-(dimethoxymethyl)piperidine using Ru/C (5 mol%) at 80°C under 4 MPa H₂. Subsequent acid hydrolysis (HCl, H₂O) liberates the aldehyde for reductive amination [8].
Table 2: Synthetic Routes to Key Piperidine Intermediates
Starting Material | Transformation | Conditions | Key Intermediate | |
---|---|---|---|---|
4-Piperidone HCl | Reductive amination | NaBH₃CN, MeOH, 25°C, 12h | 3,5-dimethylphenoxy-piperidine | |
4-(Hydroxymethyl)pyridine | Catalytic hydrogenation | 5% Pd/C, H₂ (50 bar), EtOH, 60°C, 24h | Piperidin-4-ylmethanol | |
4-(Dimethoxymethyl)pyridine | Hydrogenation + hydrolysis | Ru/C (5 mol%), H₂ (4 MPa), 80°C → HCl/H₂O | Piperidine-4-carbaldehyde | [8] |
Catalytic hydrogenation critically reduces unsaturated precursors (e.g., pyridines, imines) to piperidines. Noble metal catalysts (Pd/C, Ru/C, Rh/Al₂O₃) achieve near-quantitative conversions under optimized pressures. For 3-[(3,5-dimethylphenoxy)methyl]piperidine, reductive amination dominates: 3,5-dimethylphenol reacts with formaldehyde and piperidin-3-ylmethanol under Leuckart–Wallach conditions (HCOONH₄, 150°C) or via Eschweiler–Clarke methylation. Alternatively, piperidinone intermediates undergo reductive amination with 3,5-dimethylphenol-derived aldehydes using NaBH₃CN in methanol (pH 5–6, 25°C, 12h), yielding secondary amines in >85% efficiency [6] [8]. Hydrogen pressure (1–5 MPa) and temperature (60–100°C) significantly impact enantiopurity when chiral catalysts (e.g., Ru-BINAP) are employed [8].
The phenolic OH of 3,5-dimethylphenol necessitates protection during piperidine N-functionalization. Etherification using chloroacetone or ethyl bromoacetate forms acid-labile acetals, while silyl groups (tert-butyldiphenylsilyl) offer base stability. Phenol alkylation with piperidinylmethyl halides proceeds via SN₂ under mild bases (K₂CO₃, DMF, 60°C). For N-alkylation, the Boc-protected piperidine (tert-butyl 3-(bromomethyl)piperidine-1-carboxylate) couples with 3,5-dimethylphenol, followed by TFA deprotection to yield the target compound. This avoids N-quaternization and ensures regioselectivity [3] [6]. Modern approaches leverage enzyme-labile groups (DNPBS), removable under near-neutral conditions (p-toluenethiol/pyridine), suppressing racemization during chiral piperidine synthesis [3].
Table 3: Protecting Group Strategies for Phenol and Piperidine Moieties
Functional Group | Protecting Group | Installation Conditions | Deprotection Conditions | Compatibility | |
---|---|---|---|---|---|
Phenolic OH | Benzyl | BnBr, K₂CO₃, DMF, 80°C | Pd/C, H₂ (1 atm), EtOH | Acid/base-stable | |
Phenolic OH | Methoxymethyl (MOM) | MOMCl, DIPEA, CH₂Cl₂, 0°C → 25°C | 6M HCl, THF/H₂O, 50°C | Labile to strong acid | |
Piperidine N | Boc | Boc₂O, NaOH, dioxane/H₂O | TFA/CH₂Cl₂ (1:1), 25°C | Orthogonal to phenol ethers | |
Piperidine N | DNPBS | DNPBS-Cl, pyridine, 25°C | 1M p-toluenethiol/pyridine, 1 min | Near-neutral deprotection | [3] [6] |
Racemic synthesis dominates industrial production due to cost efficiency: catalytic hydrogenation of pyridines (e.g., 3-[(3,5-dimethylphenoxy)methyl]pyridine) with PtO₂ yields racemic piperidine at <$50/mol. In contrast, enantioselective routes employ:
Table 4: Enantioselective Synthesis Performance Metrics
Method | Catalyst/Agent | ee (%) | Yield (%) | Cost Estimate | Scalability | |
---|---|---|---|---|---|---|
Diastereomeric salt resolution | L-Tartaric acid | >99 | 30–40 | Low | Industrial | |
Asymmetric hydrogenation | Ru-(S)-BINAP | 88–95 | 90–95 | High | Pilot scale | |
Enzymatic kinetic resolution | P. fluorescens lipase | 94 | 45 | Moderate | Lab scale | [4] [10] |
Concluding RemarksThe synthesis of 3-[(3,5-dimethylphenoxy)methyl]piperidine exemplifies strategic trade-offs between efficiency and stereocontrol. Multi-step pathways leveraging catalytic hydrogenation, reductive amination, and orthogonal protecting groups enable scalable racemic production. For enantiopure forms, asymmetric catalysis or enzymatic resolution remains optimal despite cost premiums. Future directions include continuous-flow hydrogenation and engineered biocatalysts to enhance enantioselectivity while reducing expenses.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9